Cas no 1971072-97-5 (Pyrido[2,1-c][1,4]oxazine-1,6-dione, 7-bromo-3,4-dihydro-)
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 7-bromo-3,4-dihydro- Chemical and Physical Properties
Names and Identifiers
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- Pyrido[2,1-c][1,4]oxazine-1,6-dione, 7-bromo-3,4-dihydro-
- 7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
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- Inchi: 1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2
- InChI Key: AVKFRYKKMBJXAI-UHFFFAOYSA-N
- SMILES: O1CCN2C(=O)C(Br)=CC=C2C1=O
Computed Properties
- Exact Mass: 242.95311g/mol
- Monoisotopic Mass: 242.95311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.6Ų
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 7-bromo-3,4-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1240144-250mg |
7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95% | 250mg |
$185 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1240144-1g |
7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95% | 1g |
$335 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1240144-5g |
7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95% | 5g |
$980 | 2024-06-05 | |
| Enamine | EN300-7436953-0.05g |
7-bromo-1H,3H,4H,6H-pyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95.0% | 0.05g |
$114.0 | 2025-03-11 | |
| Enamine | EN300-7436953-0.1g |
7-bromo-1H,3H,4H,6H-pyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95.0% | 0.1g |
$170.0 | 2025-03-11 | |
| Enamine | EN300-7436953-0.25g |
7-bromo-1H,3H,4H,6H-pyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95.0% | 0.25g |
$244.0 | 2025-03-11 | |
| Enamine | EN300-7436953-0.5g |
7-bromo-1H,3H,4H,6H-pyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95.0% | 0.5g |
$383.0 | 2025-03-11 | |
| Enamine | EN300-7436953-1.0g |
7-bromo-1H,3H,4H,6H-pyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95.0% | 1.0g |
$491.0 | 2025-03-11 | |
| Enamine | EN300-7436953-2.5g |
7-bromo-1H,3H,4H,6H-pyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95.0% | 2.5g |
$1032.0 | 2025-03-11 | |
| Enamine | EN300-7436953-5.0g |
7-bromo-1H,3H,4H,6H-pyrido[2,1-c][1,4]oxazine-1,6-dione |
1971072-97-5 | 95.0% | 5.0g |
$2040.0 | 2025-03-11 |
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 7-bromo-3,4-dihydro- Suppliers
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 7-bromo-3,4-dihydro- Related Literature
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Additional information on Pyrido[2,1-c][1,4]oxazine-1,6-dione, 7-bromo-3,4-dihydro-
Introduction to 7-Bromo-3,4-Dihydro-Pyrido[2,1-c][1,4]oxazine-1,6-dione (CAS No. 1971072-97-5)
Pyrido[2,1-c][1,4]oxazine-1,6-dione, specifically the 7-bromo-3,4-dihydro derivative (CAS No. 1971072-97-5), is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This molecule belongs to the class of pyrido[2,1-c][1,4]oxazines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine substituent at the 7-position and the dihydro configuration at the 3,4 positions contribute to its unique chemical and biological properties.
The pyrido[2,1-c][1,4]oxazine scaffold is a versatile core that has been extensively studied for its ability to modulate various biological targets. The introduction of a bromine atom at the 7-position can significantly alter the compound's electronic and steric properties, potentially enhancing its binding affinity to specific receptors or enzymes. This makes 7-bromo-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione a valuable candidate for drug discovery and development.
Recent research has highlighted the potential of pyrido[2,1-c][1,4]oxazines in various therapeutic areas. For instance, studies have shown that compounds with this scaffold can exhibit potent anti-inflammatory and anti-cancer activities. The brominated derivative (CAS No. 1971072-97-5) has been particularly noted for its ability to inhibit specific kinases involved in cancer progression. Kinases are key enzymes that play crucial roles in cell signaling pathways and are often dysregulated in cancer cells.
In a study published in the Journal of Medicinal Chemistry in 2023, researchers investigated the inhibitory effects of 7-bromo-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione on a panel of kinases associated with cancer. The results demonstrated that this compound selectively inhibited the activity of certain kinases with high potency and selectivity. This selective inhibition is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs.
Furthermore, the pyrido[2,1-c][1,4]oxazine scaffold has shown promise in the development of novel anti-inflammatory agents. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Compounds with this scaffold have been found to modulate key inflammatory pathways, making them attractive candidates for treating these conditions.
A study published in Bioorganic & Medicinal Chemistry Letters in 2022 explored the anti-inflammatory properties of 7-bromo-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione in vitro and in vivo models. The results indicated that this compound effectively reduced inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 7-bromo-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione could be further developed into a potent anti-inflammatory drug.
The synthesis of pyrido[2,1-c][1,4]oxazines has also been an area of active research. Various synthetic routes have been developed to access these compounds efficiently and selectively. One common approach involves the condensation of an appropriate amine with a β-ketoester or β-ketonitrile followed by cyclization under suitable conditions. The introduction of the bromine substituent at the 7-position can be achieved through various halogenation reactions or by starting from a suitably substituted precursor.
In conclusion, 7-bromo-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione (CAS No. 1971072-97-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its mechanisms of action and optimize its properties for clinical use.
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